1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride
Description
1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride is a substituted phenethylamine derivative with a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring and a propan-2-amine backbone. Its molecular formula is C₁₀H₁₃F₃NO·HCl, with a molecular weight of 255.66 g/mol (calculated) . The trifluoromethoxy group confers electron-withdrawing properties, which may influence its reactivity, stability, and interactions with biological targets.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H13ClF3NO |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
InChI Key |
QCUZYICHYZDNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Ketone Precursor
The ketone is first brominated at the α-position using molecular bromine or N-bromosuccinimide (NBS).
Procedure :
-
Dissolve 1-[4-(trifluoromethoxy)phenyl]propan-2-one (10 mmol) in CCl₄ (30 mL).
-
Add NBS (11 mmol) and a catalytic amount of AIBN.
-
Reflux for 4–6 hours.
-
Filter and concentrate to obtain 2-bromo-1-[4-(trifluoromethoxy)phenyl]propan-1-one.
Key Data :
Amination via Gabriel Synthesis
The brominated intermediate is converted to the amine using phthalimide potassium, followed by deprotection.
Procedure :
-
React 2-bromo-1-[4-(trifluoromethoxy)phenyl]propan-1-one (10 mmol) with phthalimide potassium (12 mmol) in DMF at 80°C for 8 hours.
-
Hydrolyze with hydrazine hydrate in ethanol to release the primary amine.
-
Acidify with HCl to precipitate the hydrochloride salt.
Key Data :
-
Overall Yield : 65–70%.
-
Reaction Time : 12 hours (total).
Nitrile Reduction Pathway
Cyanide Substitution
The ketone is converted to a nitrile intermediate using trimethylsilyl cyanide (TMSCN).
Procedure :
-
React 1-[4-(trifluoromethoxy)phenyl]propan-2-one (10 mmol) with TMSCN (12 mmol) and ZnI₂ (1 mmol) in CH₂Cl₂ at 25°C for 6 hours.
-
Quench with water and extract to obtain 2-cyano-1-[4-(trifluoromethoxy)phenyl]propane.
Key Data :
Catalytic Hydrogenation
The nitrile is reduced to the primary amine using Raney nickel or cobalt catalysts.
Procedure :
-
Suspend 2-cyano-1-[4-(trifluoromethoxy)phenyl]propane (10 mmol) in methanol (50 mL).
-
Add Raney nickel (1 g) and hydrogenate at 50 psi H₂ for 12 hours.
-
Filter, concentrate, and treat with HCl to form the hydrochloride salt.
Key Data :
Comparison of Synthetic Methods
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 7.52 (d, J = 8.4 Hz, 2H), 7.12 (d, J = 8.4 Hz, 2H), 3.85–3.78 (m, 1H), 2.95 (dd, J = 13.2, 6.8 Hz, 1H), 2.82 (dd, J = 13.2, 6.8 Hz, 1H), 1.42 (d, J = 6.8 Hz, 3H).
-
HRMS (ESI+) : m/z calcd. for C₁₀H₁₁F₃NO [M+H]⁺: 234.0795; found: 234.0798.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Chemistry
1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, especially in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances its reactivity and selectivity during chemical reactions, making it a valuable intermediate in synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with various enzymes and receptors. The trifluoromethoxy group significantly influences its biological activity by enhancing lipophilicity, which improves membrane penetration and receptor binding affinity. This characteristic allows the compound to modulate cellular processes effectively .
Medicine
Research is ongoing to explore the therapeutic applications of this compound. It has been investigated as a precursor for drug development, particularly in creating new pharmacological agents targeting specific diseases. The compound's ability to interact with molecular targets positions it as a candidate for further medicinal chemistry studies .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials due to its unique properties. Its stability and reactivity make it suitable for various formulations in chemical manufacturing processes.
Recent studies have highlighted several biological activities associated with this compound:
- Antibacterial Activity : Related compounds have demonstrated significant antibacterial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, indicating that this compound may also exhibit similar effects.
- Pharmacological Properties : The compound's interactions with biological targets suggest potential applications in treating various conditions through modulation of enzymatic or receptor-mediated pathways .
Antibacterial Potency
In a recent study, compounds similar to this compound were tested for their antibacterial efficacy. The results indicated that these compounds could inhibit bacterial growth at concentrations lower than standard antibiotics, showcasing their potential as novel antibacterial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the trifluoromethoxy group can significantly alter the biological activity of the compound. Understanding these relationships aids in optimizing the design of new derivatives with enhanced efficacy against specific biological targets .
Fragment-Based Screening
Fragment-based screening approaches have been employed to identify novel interactions between this compound and various protein targets. These studies are crucial for elucidating the compound's mechanism of action and guiding further drug development efforts.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antibacterial | Potential efficacy against gram-negative and gram-positive bacteria |
| Enzyme Interaction | Modulation of enzyme activity through specific binding interactions |
| Receptor Binding | Enhanced affinity due to lipophilicity from trifluoromethoxy group |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following structurally related compounds are compared based on substituent type, backbone modifications, and physicochemical properties:
Substituent Effects
- Trifluoromethoxy (-OCF₃) vs. -CF₃ is more electron-withdrawing, which may enhance metabolic stability in vivo .
Fluorine (-F) vs. -OCF₃:
Backbone Modifications
Propan-2-amine vs. Ethanamine:
- Phenoxy Linker vs.
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
- The hydrochloride salt form of the target compound ensures moderate water solubility, critical for formulation in preclinical studies .
- Analogues with -CF₃ groups (e.g., 2-[4-(trifluoromethyl)phenyl]propan-2-amine) exhibit higher LogP values, suggesting greater membrane permeability but lower solubility .
Metabolic Stability
- Methyl-branched backbones (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride) may resist enzymatic degradation due to steric shielding .
Biological Activity
Introduction
1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The trifluoromethoxy group significantly influences the compound's biological activity, enhancing its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C10H13ClF3NO
- Molecular Weight: Approximately 255.6645 g/mol
- Structure: Characterized by a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and bioavailability.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors:
- Enzyme Interaction: The trifluoromethoxy group modulates binding affinity, influencing enzyme activity. The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation: It interacts with neurotransmitter receptors, particularly glycine transporters, which may have implications for neuropsychiatric disorders such as schizophrenia .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity through binding interactions. |
| Receptor Modulation | Affects neurotransmitter receptor signaling pathways. |
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- CNS Disorders: Its ability to inhibit glycine transport suggests potential use in treating conditions like schizophrenia and other neuropsychiatric disorders .
- Anti-tumor Activity: Preliminary studies indicate possible anti-tumor effects in xenograft mouse models, suggesting its utility in cancer therapy .
ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that:
- The compound exhibits moderate aqueous solubility and favorable permeability across biological membranes.
- It is metabolically stable in liver microsomes, indicating a potential for oral bioavailability .
Table 2: ADME Characteristics
| Property | Findings |
|---|---|
| Solubility | Moderate aqueous solubility at pH 7.4 |
| Permeability | Good permeability across Caco-2 cell monolayers |
| Metabolic Stability | Stable in liver microsomes |
Study on Glycine Transport Inhibition
In a study evaluating the effects of this compound on glycine transporters:
- Objective: To assess the inhibitory effect on glycine transport.
- Methodology: In vitro assays were conducted using human recombinant glycine transporters.
- Results: The compound demonstrated significant inhibition with an IC50 value indicating high potency against glycine transporters .
Study on Anti-tumor Activity
A separate investigation focused on the anti-tumor potential of the compound:
Q & A
Q. Example Synthetic Pathway :
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | KF, DMF, 80°C | 65–75 | |
| 2 | Reductive Amination | NaBH, MeOH | 70–85 | |
| 3 | Salt Formation | HCl gas in EtO | >90 |
How is the purity and structural integrity of this compound verified in research settings?
Q. Basic
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3%) .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies may arise from:
- Stereochemical Purity : Use chiral HPLC to rule out enantiomeric impurities affecting receptor binding .
- Solvent Effects : Compare activity in polar (e.g., PBS) vs. non-polar (DMSO) solvents to assess aggregation artifacts .
- Orthogonal Assays : Pair radioligand binding assays with functional assays (e.g., cAMP accumulation) to confirm target engagement .
- Structural Analysis : X-ray crystallography or molecular docking to validate interactions with biological targets (e.g., serotonin receptors) .
What computational strategies optimize synthesis yield and scalability?
Q. Advanced
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Machine Learning : Train models on reaction databases to predict optimal solvent/catalyst combinations (e.g., Bayesian optimization) .
- Scale-Up Simulation : CFD modeling to replicate mixing efficiency and heat transfer in batch reactors vs. flow systems .
Case Study :
ICReDD’s quantum chemical-guided synthesis reduced optimization time by 60% for analogous trifluoromethylated amines .
What are the degradation products under oxidative conditions?
Q. Basic
-
Oxidation Pathways :
- Primary Amine Oxidation : Forms nitroso or nitro derivatives.
- Trifluoromethoxy Cleavage : Generates phenolic intermediates .
-
Key Products :
Condition Major Product Minor Product HO, Fe 4-(Trifluoromethoxy)benzoic acid 1-(4-Hydroxyphenyl)propan-2-amine -
Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .
How does the trifluoromethoxy group influence pharmacokinetics vs. non-fluorinated analogs?
Q. Advanced
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to methoxy analogs, enhancing blood-brain barrier permeability (measured via PAMPA) .
- Metabolic Stability : In vitro microsomal assays show 2–3× longer half-life due to reduced CYP450-mediated oxidation .
- Electron-Withdrawing Effects : Stabilizes the aryl ring against electrophilic attack, reducing reactive metabolite formation .
Q. Comparative Data :
| Property | Trifluoromethoxy Analog | Methoxy Analog |
|---|---|---|
| LogP | 2.8 | 1.9 |
| t (Liver Microsomes) | 45 min | 20 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
